molecular formula C16H15BrN2O3S B257717 methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B257717
M. Wt: 395.3 g/mol
InChI Key: WBGSVKBXZRNXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the class of thiazolopyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its broad range of potential therapeutic applications. Additionally, it has been shown to have low toxicity in animal studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One potential direction is the investigation of its potential use in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets. Finally, the development of more water-soluble analogs of this compound could improve its potential for in vivo applications.
Conclusion
Methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its antitumor, antiviral, and antibacterial activities, as well as its potential use in the treatment of neurodegenerative diseases, make it a promising candidate for further investigation. While there are limitations to its use in lab experiments, its potential benefits make it an important area of study for the future.

Synthesis Methods

The synthesis of methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of 4-bromobenzaldehyde with 2-amino-4,7-dimethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-one in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C16H15BrN2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15BrN2O3S/c1-8-12(15(21)22-3)13(10-4-6-11(17)7-5-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3

InChI Key

WBGSVKBXZRNXHR-UHFFFAOYSA-N

SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Br

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Br

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.